プレドニゾロン21-硫酸ナトリウム塩

説明

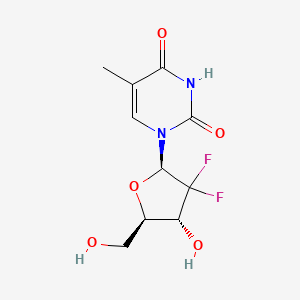

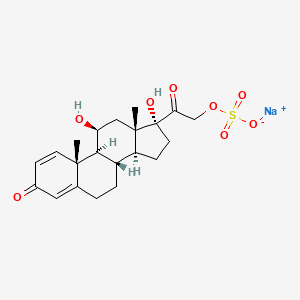

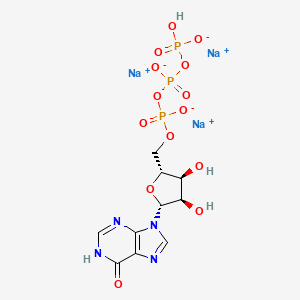

Prednisolone 21-Sulfate Sodium Salt, also known as Prednisolone 21-Sulfate Sodium Salt, is a useful research compound. Its molecular formula is C₂₁H₂₇NaO₈S and its molecular weight is 462.49. The purity is usually 95%.

BenchChem offers high-quality Prednisolone 21-Sulfate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prednisolone 21-Sulfate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

結腸特異的プロドラッグ

プレドニゾロン21-硫酸ナトリウム(PDS)は、プレドニゾロンの結腸特異的プロドラッグとして合成されました {svg_1} {svg_2}. これは、上部腸管では安定で吸収されず、結腸に到達するとスルファターゼの作用によってプレドニゾロンを放出することが期待されています {svg_3} {svg_4}.

炎症性腸疾患の治療

グルココルチコイドの結腸特異的送達は、炎症性腸疾患の効率的な治療に非常に望ましいものです {svg_5}. PDSは、上部消化管では安定で吸収されないと予想されますが、結腸では活性化合物であるプレドニゾロンを放出できるため、この文脈で使用することができます {svg_6} {svg_7}.

薬物の吸収と代謝

硫酸エステルをナトリウム塩として導入することにより、親水性が向上し、消化管での吸収が制限される可能性があります {svg_8}. PDSのこの特性は、結腸における薬物の吸収と代謝の研究に役立ちます {svg_9}.

さまざまなpH条件における安定性

PDSは、pH1.2、4.5、6.8、および8.0で化学的に安定であることが判明しています {svg_10}. このpH条件範囲にわたる安定性は、さまざまな製薬アプリケーションで有益です {svg_11}.

微生物スルファターゼ活性の調査

結腸におけるPDSからのプレドニゾロンの放出は、微生物スルファターゼの作用によるものと考えられます {svg_12}. したがって、PDSは、結腸におけるこの酵素の活性を調査するためのツールとして使用できます {svg_13}.

動物実験における潜在的な使用

PDSは、ラットを試験動物として使用して調査されています {svg_14} {svg_15}. これらの研究の結果は、獣医学におけるPDSの潜在的な使用に関する貴重な洞察を提供することができます {svg_16} {svg_17}.

作用機序

Target of Action

Prednisolone 21-Sulfate Sodium Salt, also known as prednisolone sodium sulfate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

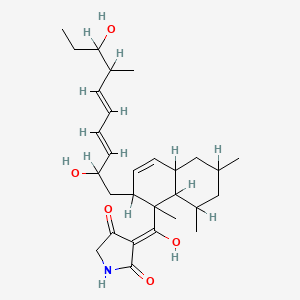

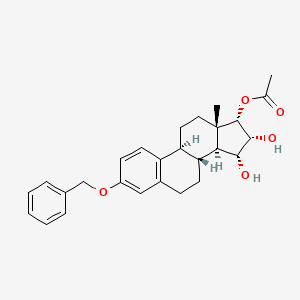

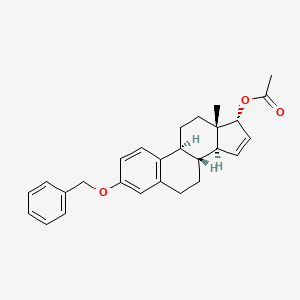

Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction leads to its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The compound is synthesized as a colon-specific pro-drug of prednisolone . It is expected to be stable and non-absorbable in the upper intestine and release prednisolone by the action of sulfatase once it is delivered to the colon . The hydrolysis of Prednisolone 21-Sulfate Sodium Salt takes place to produce and accumulate prednisolone, which decreases by reduction as the incubation period extends .

Pharmacokinetics

Prednisolone 21-Sulfate Sodium Salt is chemically stable at pH 1.2, 4.5, 6.8, and 8.0 . It is stable on incubation with the contents of the stomach or small intestine . Neither Prednisolone 21-Sulfate Sodium Salt nor prednisolone is detected in the plasma, suggesting that absorption of Prednisolone 21-Sulfate Sodium Salt is limited .

Result of Action

The result of the action of Prednisolone 21-Sulfate Sodium Salt is the production of prednisolone, which has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . These effects are beneficial in the treatment of various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .

Action Environment

The action of Prednisolone 21-Sulfate Sodium Salt is influenced by the environment of the gastrointestinal tract. The compound is designed to be stable and non-absorbable in the upper intestine, and it releases prednisolone in the colon where the environment is rich in sulfatase . This makes Prednisolone 21-Sulfate Sodium Salt a promising colon-specific pro-drug of prednisolone .

生化学分析

Cellular Effects

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Molecular Mechanism

The molecular mechanism of Prednisolone 21-Sulfate Sodium Salt involves its transformation into Prednisolone in the colon. This transformation is facilitated by the action of sulfatase .

Temporal Effects in Laboratory Settings

In laboratory settings, Prednisolone 21-Sulfate Sodium Salt has shown stability over time. It was found to be chemically stable at various pH levels and was stable on incubation with the contents of the stomach or small intestine .

Metabolic Pathways

The metabolic pathways of Prednisolone 21-Sulfate Sodium Salt involve its transformation into Prednisolone in the colon by the action of sulfatase .

Transport and Distribution

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Subcellular Localization

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

特性

IUPAC Name |

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWZNVWFOGRESW-WDCKKOMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3664-95-7 | |

| Record name | Prednisolone sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5M3C09LEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)